N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide
CAS No.:
Cat. No.: VC17707339
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N4O |
|---|---|
| Molecular Weight | 180.21 g/mol |
| IUPAC Name | N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C8H12N4O/c1-6(13)10-8-4-7-5-9-2-3-12(7)11-8/h4,9H,2-3,5H2,1H3,(H,10,11,13) |
| Standard InChI Key | LXUILVCEFPFMNI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NN2CCNCC2=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide consists of a bicyclic pyrazolo[1,5-a]pyrazine system with partial saturation (4H,5H,6H,7H configuration), reducing aromaticity and enhancing conformational flexibility . The acetamide moiety (-NHCOCH) at position 2 introduces hydrogen-bonding capabilities, critical for molecular interactions. The IUPAC name is N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)acetamide, and its SMILES string is CC(=O)NC1=NN2CCNCC2=C1.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 180.21 g/mol | |
| CAS Number | 941920-70-3 | |
| IUPAC Name | N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)acetamide | |
| Canonical SMILES | CC(=O)NC1=NN2CCNCC2=C1 |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via amidation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine with acetyl chloride or acetic anhydride under basic conditions. An alternative approach involves nucleophilic substitution of 2-chloropyrazolo[1,5-a]pyrazine derivatives with acetamide .
Key Steps:
-
Precursor Preparation: 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters .
-
Amidation: Reacting the amine with acetyl chloride in dichloromethane and triethylamine yields the target compound.
Table 2: Comparative Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Purity is confirmed via HPLC (≥95%) and mass spectrometry (observed [M+H] at m/z 181.1).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~10 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate degradation under strong acidic/basic conditions, with a shelf life of >24 months at −20°C .
Biological Relevance and Applications
Table 3: Bioactivity of Related Compounds
| Compound | Activity (EC) | Target | Reference |
|---|---|---|---|
| Presatovir (pyrazolo[1,5-a]pyrimidine) | 0.15 nM | RSV Fusion Protein | |
| 5-Methyl-pyrazolo[1,5-a]pyrazin-2-amine | N/A | Kinase Inhibition |
Industrial Applications
The compound is primarily used as a building block in drug discovery. For example, it serves as an intermediate in synthesizing kinase inhibitors and antiviral agents .
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